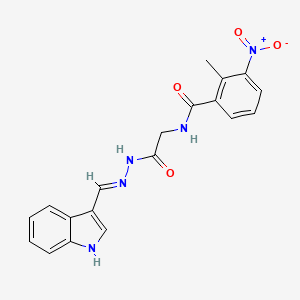

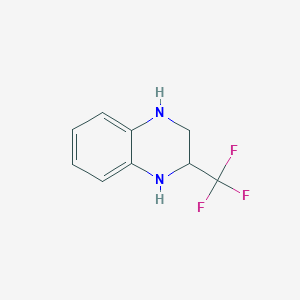

2-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trifluoromethyl groups are widely used in many pharmaceuticals and agrochemicals because their incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase protein binding affinity .

Synthesis Analysis

The synthesis of trifluoromethyl compounds often involves various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This unique property can influence the molecular structure of the compound.Chemical Reactions Analysis

Trifluoromethyl groups can participate in various chemical reactions. For example, oxidative trifluoromethylation involves the reaction of nucleophilic substrates and nucleophilic trifluoromethylation reagents in the presence of oxidants .Physical And Chemical Properties Analysis

The unique physicochemical properties of the fluorine atom in trifluoromethyl groups contribute to the biological activities of these compounds . These properties can affect various factors such as the compound’s solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen

2-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used as a tool to study the glutamatergic system, which plays a crucial role in synaptic plasticity and learning and memory processes. This compound has been shown to selectively block the NMDA receptor, a subtype of glutamate receptor, and has been used to investigate the role of NMDA receptors in various neurological disorders.

In pharmacology, this compound has been used as a lead compound for the development of novel drugs that target the glutamatergic system. This compound has been modified to improve its pharmacokinetic properties and increase its selectivity for specific glutamate receptor subtypes. These modified compounds have shown promising results in preclinical studies and may have potential therapeutic applications in neurological disorders such as Alzheimer's disease and schizophrenia.

In medicinal chemistry, this compound has been used as a scaffold for the design of novel compounds with diverse biological activities. This compound has been modified to incorporate various functional groups, such as amides, esters, and sulfonamides, to improve its potency and selectivity for specific biological targets. These modified compounds have been evaluated for their activity against various biological targets, including enzymes, receptors, and ion channels.

Wirkmechanismus

The mechanism of action of 2-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline is primarily attributed to its ability to selectively block the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that is activated by the neurotransmitter glutamate. The activation of NMDA receptors leads to the influx of calcium ions into the cell, which triggers various intracellular signaling pathways that are involved in synaptic plasticity and learning and memory processes.

This compound binds to a specific site on the NMDA receptor, known as the glycine site, and prevents the binding of glycine, a co-agonist of the NMDA receptor. This results in the inhibition of NMDA receptor function and the reduction of calcium influx into the cell. The selective blockade of NMDA receptors by this compound has been shown to have various physiological and behavioral effects, including analgesia, sedation, and anticonvulsant activity.

Biochemical and Physiological Effects

This compound has been shown to have various biochemical and physiological effects in preclinical studies. In vitro studies have shown that this compound selectively blocks the NMDA receptor with high affinity and selectivity. In vivo studies have shown that this compound has analgesic, sedative, and anticonvulsant effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

2-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its stability in aqueous solutions. However, this compound also has some limitations, including its potential toxicity and its limited solubility in organic solvents.

Zukünftige Richtungen

There are several future directions for research on 2-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline. One direction is the development of novel compounds based on the this compound scaffold with improved pharmacokinetic properties and selectivity for specific glutamate receptor subtypes. Another direction is the investigation of the role of NMDA receptors in various neurological disorders and the potential therapeutic applications of NMDA receptor antagonists, including this compound. Additionally, future research could focus on the optimization of this compound for use in clinical trials and the development of new formulations for drug delivery.

Synthesemethoden

2-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline can be synthesized using various methods, including the Debus-Radziszewski reaction, the Pictet-Spengler reaction, and the Bucherer-Bergs reaction. The Debus-Radziszewski reaction involves the condensation of an amine with an aldehyde or ketone in the presence of hydrochloric acid and a reducing agent. The Pictet-Spengler reaction involves the condensation of an amine with an aldehyde or ketone in the presence of an acid catalyst. The Bucherer-Bergs reaction involves the reduction of a nitro compound with a metal hydride followed by cyclization with an aldehyde or ketone.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2/c10-9(11,12)8-5-13-6-3-1-2-4-7(6)14-8/h1-4,8,13-14H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZJTRWKCXCIOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C2N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2438232.png)

![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2438244.png)

![4-ethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2438245.png)

![N-[[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2438246.png)

![1,1-Diethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea](/img/structure/B2438247.png)

![2-(2,4-dichlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B2438248.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromo-5-methoxybenzamide](/img/structure/B2438252.png)